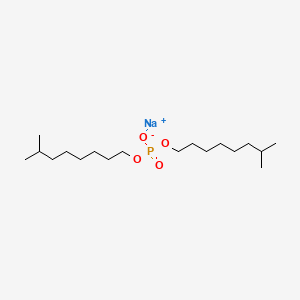

Sodium diisononyl phosphate

Description

Properties

CAS No. |

94247-21-9 |

|---|---|

Molecular Formula |

C18H38NaO4P |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

sodium;bis(7-methyloctyl) phosphate |

InChI |

InChI=1S/C18H39O4P.Na/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);/q;+1/p-1 |

InChI Key |

GGFXPNDEZWKXQZ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[Na+] |

Origin of Product |

United States |

Synthesis and Advanced Manufacturing Methodologies of Diisononyl Phthalate

Reaction Pathways and Esterification Kinetics

The primary route for producing diisononyl phthalate (B1215562) is the direct esterification of phthalic anhydride (B1165640) with isononyl alcohol. cnchemshop.com This reaction is a two-step process where an initial fast reaction forms a monoester, followed by a slower second esterification to yield the diester, DINP. europeanplasticisers.euresearchgate.net Water is generated as a byproduct and its continuous removal is crucial to drive the reaction equilibrium towards the final product. cnchemshop.comgst-chem.com

Phthalic Anhydride and Isononanol as Precursors

The synthesis of diisononyl phthalate (DINP) fundamentally involves the chemical reaction between two primary raw materials: phthalic anhydride (PA) and isononyl alcohol (INA). gst-chem.com Phthalic anhydride, an organic compound typically derived from the oxidation of o-xylene (B151617) or naphthalene, serves as the acid component in the esterification. gst-chem.com Isononanol is a C9 alcohol, existing as a mixture of isomers, which provides the alkyl groups for the final ester. gst-chem.compenpet.com The reaction proceeds by heating the precursors, which results in the formation of the diisononyl ester of benzene-1,2-dicarboxylic acid, known as DINP. gst-chem.comnih.gov

Catalytic Systems and Mechanistic Investigations

To circumvent issues associated with traditional acid catalysts, such as equipment corrosion and complex neutralization steps, non-acidic catalytic systems have been developed. google.com Titanium-based catalysts, such as tetra isopropyl titanate, are effective in this regard. google.com One patented method utilizes a composite catalyst system comprising a sodium form molecular sieve and butyl (tetra) titanate. google.com This approach facilitates the reaction between isononyl alcohol and phthalic anhydride under non-acidic conditions, simplifying the post-reaction purification process. google.com Another method employs a composite catalyst of a solid titanium-based compound and tetra isopropyl titanate. google.com These catalysts demonstrate high activity and can be more easily separated from the final product. google.comtsijournals.com

Solid acid catalysts offer significant advantages, including reduced corrosiveness, high selectivity, and ease of recovery and reuse, making them an environmentally favorable alternative to mineral acids. cwejournal.orgresearchgate.net While specific research on DINP is limited, studies on similar phthalate esterification processes provide valuable insights. For instance, sulfated titania has shown strong catalytic effects in the esterification of phthalic anhydride with 2-octanol. tandfonline.com Similarly, sulfamic acid has been investigated as an effective and less corrosive catalyst for the esterification of phthalic anhydride with n-butanol, achieving high conversion rates. cwejournal.orgsemanticscholar.org Other research has explored functionalized dicationic ionic liquids and nanocatalysts like ZnAl2O4/SiO2 for phthalate synthesis, demonstrating high yields and catalyst reusability. researchgate.netresearchgate.net

Process Parameter Optimization: Temperature, Pressure, and Stoichiometry

Optimizing process parameters is critical for maximizing the yield and purity of DINP while minimizing side reactions and production costs. cnchemshop.com888chem.com

Temperature : The esterification reaction is typically conducted at elevated temperatures, generally ranging from 180°C to 230°C. cnchemshop.com888chem.comgoogle.com Precise temperature control is crucial; insufficient heat leads to incomplete conversion, while excessive temperatures can cause product degradation. cnchemshop.com One process specifies heating to 150°C-170°C initially, then increasing to 210°C-230°C after the catalyst is added. google.com

Pressure : The reaction is often carried out at atmospheric or slight pressure. 888chem.com However, vacuum conditions are employed during the process, specifically for the removal of the water byproduct, which shifts the reaction equilibrium towards the formation of the diester. 888chem.com Following the reaction, reduced pressure is also used to strip away excess unreacted alcohol. europeanplasticisers.eugoogle.com

Stoichiometry : The molar ratio of the reactants, isononyl alcohol to phthalic anhydride, is a key factor. An excess of alcohol is typically used to ensure the complete conversion of phthalic anhydride. A common mass ratio of isononyl alcohol to phthalic anhydride is between 2.5:1 and 3.5:1. google.com

| Parameter | Optimized Range | Rationale |

| Reaction Temperature | 180°C - 230°C | Ensures complete conversion while minimizing product degradation. cnchemshop.com888chem.comgoogle.com |

| Pressure | Atmospheric / Slight Pressure | Standard condition for the main reaction phase. 888chem.com |

| Dehydration/Dealcoholization | Reduced / Vacuum Pressure | Facilitates removal of water and excess alcohol to drive the reaction forward and purify the product. 888chem.comgoogle.com |

| Stoichiometry (INA:PA) | 2.5:1 to 3.5:1 (by mass) | Excess alcohol promotes complete conversion of phthalic anhydride. google.com |

| Catalyst Concentration | ~1% of Phthalic Anhydride mass | Effective concentration for non-acidic catalysts. google.com |

Industrial-Scale Production Engineering

The industrial-scale production of DINP is a multi-step batch or semi-batch process conducted in a closed system. europeanplasticisers.eu The process begins by charging the reactor with the primary raw materials, phthalic anhydride and an excess of isononyl alcohol. google.com The mixture is heated and agitated to initiate the first stage of esterification, forming the monoester. google.com

The catalyst is then introduced, and the temperature is raised further to accelerate the second esterification reaction, converting the monoester into the final DINP diester. google.comgoogle.com Throughout this phase, the water formed is continuously removed via distillation, often under vacuum, to maximize product yield. gst-chem.com888chem.com

After the reaction reaches the desired level of completion (typically monitored by measuring the acid number of the mixture), the crude product undergoes a series of purification steps. google.com Excess isononyl alcohol is recovered by stripping under reduced pressure and can be recycled back into the process. europeanplasticisers.eugoogle.com The product is then neutralized to remove any residual acidity, washed with water, and finally filtered to yield purified diisononyl phthalate. europeanplasticisers.eugoogle.com

| Step | Description | Key Parameters |

| 1. Reactor Charging | Phthalic anhydride and isononyl alcohol are added to the reaction vessel. | Mass Ratio (INA:PA) of 2.5:1 to 3.5:1. google.com |

| 2. Initial Heating & Mono-esterification | The mixture is heated with stirring to begin the first reaction stage. | 150°C - 180°C. google.comgoogle.com |

| 3. Catalysis & Di-esterification | Catalyst is added, and the temperature is increased to complete the reaction. | 210°C - 230°C. google.com |

| 4. Dehydration | Water byproduct is continuously removed by distillation. | Often under vacuum. 888chem.com |

| 5. Dealcoholization | Excess isononyl alcohol is removed from the crude product. | Under reduced pressure. europeanplasticisers.eugoogle.com |

| 6. Purification | The product is neutralized, washed, and filtered. | To remove residual catalyst and impurities. europeanplasticisers.eugoogle.com |

| 7. Final Product | The result is a clear, oily liquid—purified Diisononyl Phthalate. | penpet.com |

Reactor Design and Process Stream Dynamics

The synthesis of sodium diisononyl phosphate (B84403) is typically carried out in batch or semi-batch reactors, which allow for controlled addition of reactants and management of reaction conditions.

Reactor Design: The primary reaction vessel is generally a jacketed, agitated reactor, constructed from corrosion-resistant materials like glass-lined steel or stainless steel alloys (e.g., Hastelloy) to withstand the corrosive nature of the acidic intermediates and phosphorylating agents. Key design features include:

Agitation System: A robust agitator (e.g., turbine or anchor type) is crucial to ensure intimate mixing of the viscous alcohol and the phosphorylating agent, promoting heat and mass transfer and preventing localized overheating. google.com

Temperature Control: The phosphorylation reaction is highly exothermic. A reactor jacket or internal cooling coils are essential for circulating a coolant (e.g., water or thermal oil) to maintain the reaction temperature within a specified range, typically below 80°C, to minimize the formation of undesirable byproducts. google.com

Reactant Inlet Ports: Separate ports for the controlled addition of isononyl alcohol and the phosphorylating agent are standard. For safety and control, the highly reactive phosphorylating agent is often added incrementally to the alcohol.

Venting and Off-Gas System: The reactor is equipped with a system to handle any pressure changes and safely vent any off-gases that may be produced.

Process Stream Dynamics: The manufacturing process involves several key streams flowing into and out of the reactor system.

Input Streams:

Isononyl Alcohol (INA): The primary organic feedstock.

Phosphorylating Agent: Typically phosphorus pentoxide (P₄O₁₀) or polyphosphoric acid (PPA), which serves as the source of the phosphate group. ethox.com

Neutralizing Agent: An aqueous solution of a sodium base, most commonly sodium hydroxide (B78521) (NaOH), is introduced in a subsequent step to neutralize the acidic phosphate ester.

Output Streams:

Crude Product Stream: After neutralization, this stream contains the desired sodium diisononyl phosphate, along with mono-isononyl phosphate sodium salt, unreacted isononyl alcohol, water, and inorganic phosphate salts.

Byproduct Streams: Water is a significant byproduct, formed during both the phosphorylation (if using PPA) and neutralization stages.

Table 1: Typical Reactor Design Parameters and Operating Conditions

| Parameter | Specification | Purpose |

|---|---|---|

| Reactor Type | Jacketed Agitated Batch Reactor | Allows for controlled reaction sequence and temperature management. |

| Materials of Construction | Glass-Lined Steel, Hastelloy | Resistance to corrosive phosphoric acids and reagents. |

| Agitator Type | Turbine or Anchor | Ensures homogeneity of the reaction mixture. |

| Temperature (Phosphorylation) | 50 - 80 °C | Controlled to prevent byproduct formation and manage exotherm. google.com |

| Temperature (Neutralization) | 40 - 70 °C | Controlled to manage neutralization exotherm and ensure stability. |

| Pressure | Atmospheric | The reaction does not typically require elevated pressure. google.com |

Product Isolation and Purification Technologies

Following the synthesis steps, the crude product stream is a heterogeneous mixture that requires a multi-stage purification process to isolate this compound of the required purity. The purification train is designed to remove unreacted starting materials, water, and inorganic salts.

Quenching and Neutralization: The reaction mixture containing the acidic diisononyl phosphoric acid is often "quenched" by adding it to a stirred vessel containing a calculated amount of aqueous sodium hydroxide. This step neutralizes the acidic phosphate esters to their corresponding sodium salts and must be carefully controlled to manage the heat of neutralization and achieve a target pH, typically in the range of 8.0 to 9.5. google.com

Phase Separation: After neutralization, the mixture often separates into an organic phase and an aqueous phase. The organic phase contains the this compound and other organic components like residual isononyl alcohol. The aqueous phase contains water, dissolved inorganic salts (like sodium phosphate, formed from excess phosphorylating agent), and some of the more water-soluble components. The two phases are separated using a decanter.

Washing and Extraction: The separated organic phase undergoes a series of washing steps to further remove impurities.

Water Washing: The product is washed with deionized water to remove residual inorganic salts and water-soluble impurities.

Solvent Extraction: In some processes, liquid-liquid extraction may be employed to separate the mono- and di-alkyl phosphate salts, as their differing polarities can lead to preferential partitioning between immiscible solvent systems. google.com

Drying/Solvent Removal: The final step is the removal of water and any other volatile components from the purified organic phase. This is typically accomplished under vacuum at an elevated temperature. Vacuum stripping or falling film evaporation are effective methods for removing the last traces of water and unreacted alcohol without thermally degrading the product.

Table 2: Product Isolation and Purification Stages

| Stage | Technology Used | Objective |

|---|---|---|

| Neutralization | Stirred Tank Reactor | Convert acidic phosphate esters to their sodium salts. |

| Phase Separation | Decanter / Settling Tank | Separate the primary organic product phase from the aqueous impurity phase. |

| Aqueous Washing | Mixer-Settler Units | Remove water-soluble inorganic salts and other impurities. google.com |

| Drying | Vacuum Stripper / Evaporator | Remove residual water and unreacted isononyl alcohol to meet final product specifications. |

Material and Energy Balance Considerations in Large-Scale Synthesis

Efficient large-scale synthesis of this compound relies on precise material and energy balance calculations to optimize raw material usage, manage energy consumption, and ensure safe operation. kfupm.edu.sa

Material Balance: The material balance is governed by the stoichiometry of the reactions. The primary reaction for the formation of diisononyl phosphoric acid from isononyl alcohol and phosphorus pentoxide can be represented as:

4 C₉H₁₉OH + P₄O₁₀ → 2 (C₉H₁₉O)₂PO(OH) + Other Phosphate Esters

This is a simplified representation, as a mixture of mono- and di-esters is typically formed. researchgate.net The subsequent neutralization with sodium hydroxide is:

(C₉H₁₉O)₂PO(OH) + NaOH → (C₉H₁₉O)₂PO(ONa) + H₂O

For large-scale production, material balance calculations account for all inputs (reactants, solvents, wash water) and outputs (product, byproducts, waste streams, and any losses). pdhonline.com These calculations are critical for determining raw material requirements, sizing equipment, and assessing process efficiency.

Table 3: Simplified Hypothetical Material Balance (Basis: 1000 kg this compound)

| Input (kg) | Output (kg) | ||

|---|---|---|---|

| Reactants | Products & Byproducts | ||

| Isononyl Alcohol | ~800 | This compound | 1000 |

| Phosphorus Pentoxide | ~175 | Sodium Mono-isononyl Phosphate | ~150 |

| Sodium Hydroxide (50% aq.) | ~120 | Water | ~170 |

| Process Aids | Waste & Recovered | ||

| Wash Water | ~500 | Unreacted Isononyl Alcohol | ~50 |

| Aqueous Waste (salts) | ~525 | ||

| Total Input | ~1595 | Total Output | ~1895 |

Note: Values are illustrative and approximate, based on theoretical stoichiometry and estimated conversions/losses. The discrepancy between total input and output mass is accounted for by the mass of process water used for washing, which becomes part of the output streams.

Energy Balance: The energy balance is dominated by the need to manage the heat generated by the exothermic phosphorylation and neutralization reactions.

Heat Generation: Both the reaction of alcohol with phosphorus pentoxide and the subsequent acid-base neutralization release significant amounts of heat. The reactor's cooling system must be designed to remove this energy efficiently to maintain the desired reaction temperature and prevent thermal runaway.

Energy Input: Energy, typically in the form of steam or hot oil, is required during the purification stages. Specifically, heat is supplied to the vacuum stripping or evaporation units to provide the latent heat of vaporization needed to remove water and residual alcohol from the final product.

Environmental Release and Dispersion Dynamics

DINP's entry into the environment is multifaceted, originating from various specific and diffuse sources and processes.

Point and Non-Point Source Emission Pathways

DINP is considered ubiquitous in the environment due to its release from both point and non-point sources. epa.gov Key emission pathways include:

Industrial and Wastewater Treatment Effluents: Discharges from manufacturing facilities and both industrial and conventional wastewater treatment plants are significant point sources. epa.gov

Waste Management: Landfill leachate and the application of biosolids and sewage sludge to land contribute to its environmental load. epa.gov

Stormwater Runoff: Urban and industrial runoff can carry DINP from various surfaces into aquatic systems. epa.gov

The release can occur at multiple stages of the product lifecycle, including production, distribution, processing into polymers, the use of DINP-containing products like paints and sealants, and their eventual disposal or recycling. epa.gov

Migration from Polymeric Matrices into Environmental Compartments

DINP is added to plastics like PVC to impart flexibility, but it is not chemically bonded to the polymer chains. researchgate.netnih.gov This lack of covalent bonding allows DINP to diffuse through the polymer matrix and leach into the surrounding environment over time. researchgate.net This process of migration is a primary mechanism for its release from consumer products into indoor and outdoor environments.

Products containing DINP, such as PVC flooring, wire insulation, gloves, hoses, and automotive interiors, can gradually release the chemical. ca.gov The migration rate can be influenced by several factors, including the concentration of DINP in the product, the age of the material, temperature, and contact with liquids or fats. mst.dk Once released, it can accumulate in indoor dust, which acts as a sink and a source of exposure. epa.govca.gov From indoor environments, it can be further transported outdoors.

Inter-Compartmental Environmental Partitioning Behavior

Once released, the physicochemical properties of DINP govern its movement and distribution among air, water, soil, and sediment.

Soil-Sediment Affinity and Distribution Modeling

Research and environmental modeling indicate that DINP is expected to primarily partition to soil and sediment, regardless of the initial compartment of release. epa.gov This strong affinity is due to its hydrophobic nature and tendency to adsorb to organic carbon present in these matrices. epa.gov

Studies of urban river systems have found significant concentrations of DINP in sediments, highlighting their role as a major environmental sink. mdpi.com For instance, in the Fengshan River system in Taiwan, DINP was a dominant phthalate, constituting 38.1% of the total phthalate esters (PAEs) measured in sediments. mdpi.com The concentrations were often higher during the wet season, potentially due to increased runoff and transport of particle-bound DINP. mdpi.comresearchgate.net

Table 1: Concentration of Diisononyl Phthalate (DINP) in River Sediments

| Location | Concentration Range (ng/g dry weight) | Average Concentration (% of total PAEs) | Key Finding |

|---|---|---|---|

| Fengshan River System, Taiwan | 490–40,190 | 38.1% | Concentrations were higher in the wet season compared to the dry season, indicating runoff as a significant transport mechanism. mdpi.com |

Air-Water Interfacial Exchange and Particle Association

When released into the air, DINP is not likely to persist in the gaseous phase. epa.gov Instead, it shows a strong tendency to adsorb onto particulate matter. epa.govepa.gov These airborne particles can then be deposited onto land or water surfaces. epa.gov The process of air-sea exchange is complex; while atmospheric deposition can be a significant source of phthalates to remote marine environments, some compounds may also volatilize from seawater back into the atmosphere. nih.govnih.gov

Studies in the South China Sea have investigated the air-sea exchange of various phthalates. While some phthalates showed net deposition into the sea, others like DEHP (a compound structurally similar to DINP) showed net volatilization from the water to the air, suggesting that oceans can act as both sinks and sources. nih.govacs.org The partitioning between the gas phase and particle phase is a critical factor in the atmospheric transport and deposition of these compounds. acs.org

Octanol-Water Partition Coefficient (Kow) and Vapor Pressure Influence on Fate

The environmental fate of DINP is heavily influenced by its physicochemical properties, particularly its octanol-water partition coefficient (Kow) and vapor pressure.

Octanol-Water Partition Coefficient (Kow): Kow is a measure of a chemical's hydrophobicity. A high log Kow value indicates a preference for partitioning into organic, non-polar media (like octanol, fats, and soil organic carbon) over water. epa.gov DINP, as a higher molecular weight phthalate, has a high log Kow, which explains its strong sorption to soil and sediment and its potential for bioaccumulation in organisms. epa.govresearchgate.net The equilibrium partitioning (EqP) model, which is used to estimate the bioavailability of contaminants in sediment, relies on Kow values to calculate how a chemical partitions between sediment, porewater, and organic carbon. p2infohouse.org

Vapor Pressure: Vapor pressure indicates a substance's tendency to evaporate. Phthalates with longer alkyl chains, like DINP, have very low vapor pressures. researchgate.net This low volatility means that DINP is less likely to be present in the gas phase in the atmosphere and will preferentially associate with particulate matter. epa.govresearchgate.net

These properties collectively dictate that DINP will be persistent in soil and sediment environments, with limited mobility in water and a tendency for atmospheric transport via particles. epa.gov

Table 2: Key Physicochemical Properties Influencing DINP's Environmental Fate

| Property | Value/Characteristic | Influence on Environmental Fate |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | High | Indicates high hydrophobicity, leading to strong partitioning into soil, sediment, and biota. epa.govresearchgate.netp2infohouse.org |

| Vapor Pressure | Low | Results in low volatility, causing DINP to associate with atmospheric and indoor particulate matter rather than existing as a gas. epa.govresearchgate.net |

| Water Solubility | Low | Limits its concentration in the dissolved phase in aquatic systems and contributes to its high Kow. researchgate.net |

Abiotic Degradation Mechanisms of Diisononyl Phthalate

Diisononyl phthalate (DINP), a high molecular weight phthalate ester, undergoes slow transformation in the environment through abiotic processes, primarily driven by hydrolysis and photochemical reactions. While generally considered resistant to rapid degradation, these mechanisms contribute to its eventual breakdown.

Hydrolytic Cleavage of Ester Bonds

The hydrolysis of DINP is the cleavage of its ester bonds in the presence of water, a process that is highly dependent on pH and temperature. This degradation pathway is generally slow under typical environmental conditions regulations.govregulations.gov. The process occurs in a stepwise manner. The first hydrolysis step converts the diisononyl phthalate diester into monoisononyl phthalate (MIP) and a nine-carbon alcohol molecule. A second, subsequent hydrolytic step can then convert the monoester into phthalic acid and another molecule of the alcohol regulations.govregulations.gov.

Research indicates that the rate of hydrolysis is significantly influenced by the pH of the surrounding medium. Under acidic conditions (pH 4-6), the hydrolysis rate for phthalate esters is estimated to be substantially slower—by as much as four orders of magnitude—compared to the rate under alkaline conditions (pH 8-10) regulations.govregulations.gov. As with other phthalates, the long alkyl chains of DINP contribute to a slower hydrolysis rate compared to shorter-chain phthalates regulations.govregulations.gov. Estimated half-lives for the hydrolysis of DINP vary significantly with pH, ranging from 152 days at pH 8 to several years at neutral pH epa.govmst.dknih.gov.

Estimated Hydrolysis Half-Life of DINP at Various pH Levels

| pH | Half-Life (at 25 °C) | Reference |

|---|---|---|

| 7 | 3.4 - 4.2 years | epa.govmst.dknih.gov |

| 8 | 125 - 152 days | epa.govnih.gov |

Photochemical Transformation Processes

Photochemical transformation, or photolysis, is another significant abiotic pathway for the degradation of DINP, particularly in sunlit surface waters and the atmosphere. This process involves the breakdown of the chemical due to the absorption of light energy. While direct photolysis in water is not considered a primary degradation route for many phthalates, it contributes more significantly to the breakdown of DINP than hydrolysis does regulations.govregulations.gov.

In aquatic environments, the estimated half-life for the combined processes of hydrolysis and photolysis is considerably shorter than for hydrolysis alone, ranging from 32 to 140 days depending on conditions such as pH epa.gov. In the atmosphere, photodegradation occurs much more rapidly. The vapor-phase reaction of DINP with photochemically-produced hydroxyl radicals is estimated to result in an atmospheric half-life of approximately 16 hours to 2 days mst.dknih.gov.

Biotic Transformation and Biodegradation Pathways

Biodegradation is recognized as the predominant and most efficient mechanism for the environmental transformation of DINP. A variety of microorganisms have demonstrated the ability to metabolize this compound, breaking it down into simpler, less complex substances. This process is significantly faster and more complete than abiotic degradation routes researchgate.net.

Aerobic Microbial Metabolism

Under aerobic conditions, where oxygen is present, microorganisms utilize DINP as a source of carbon and energy. The degradation pathway typically involves a series of enzymatic reactions that systematically break down the complex structure of the DINP molecule. Studies have shown that DINP can be effectively degraded by both single bacterial strains and microbial consortia researchgate.netnih.gov. For example, the bacterium Sphingobium chungbukense has been shown to efficiently degrade DINP, as has a consortium of bacteria isolated from saline soil which achieved 99% degradation of DINP within 168 hours under optimal conditions nih.govnih.gov. The aerobic biodegradation half-life in water can range from 1.5 to 40 days, depending on whether the microbial populations are acclimated to the compound epa.gov.

Aerobic Biodegradation Studies of Diisononyl Phthalate (DINP)

| Microorganism(s) | Key Findings | Identified Metabolites | Reference |

|---|---|---|---|

| Sphingobium chungbukense | Efficient degradation under optimal conditions (pH 7.0, 30°C). | Monoisononyl phthalate (MIP), Phthalic acid | nih.gov |

| Consortium of saline soil bacteria (Serratia sp., Methylobacillus sp., Achromobacter sp., Pseudomonas sp., etc.) | 99% degradation of 500 mg/L DINP in 168 hours; half-life of 12.76 hours. | Monoisononyl phthalate, Methyl nonyl phthalate, Iso-nonanol, Dimethyl phthalate | nih.govipicyt.edu.mx |

The first and crucial step in the aerobic biodegradation of DINP is the hydrolytic cleavage of one of its two ester bonds. This reaction is catalyzed by microbial esterase or hydrolase enzymes nih.gov. The process, known as de-esterification, transforms the DINP diester into its corresponding monoester, monoisononyl phthalate (MIP), and releases an isononyl alcohol molecule researchgate.netnih.govnih.gov. This initial conversion is a critical step as the resulting monoester is generally more water-soluble and bioavailable for subsequent microbial attack than the parent diester compound.

Following the formation of monoisononyl phthalate, the second ester bond is cleaved by microbial enzymes, releasing another isononyl alcohol molecule and forming phthalic acid researchgate.netnih.gov. Phthalic acid is a key intermediate in the degradation pathway of all phthalate esters researchgate.net.

Once formed, phthalic acid undergoes further degradation by aerobic microorganisms. The typical aerobic pathway for phthalic acid catabolism involves the dioxygenation of the aromatic ring by phthalate dioxygenases nih.govresearchgate.net. This leads to the formation of intermediates such as cis-dihydroxy-dihydro-phthalate, which is then converted to 3,4-dihydroxyphthalate researchgate.net. Subsequent decarboxylation yields protocatechuate researchgate.netnih.govresearchgate.net. Protocatechuate is a central intermediate in the degradation of many aromatic compounds and is funneled into the tricarboxylic acid (TCA) cycle after ring cleavage by dioxygenases, ultimately leading to the complete mineralization of the original DINP molecule to carbon dioxide and water researchgate.netiwaponline.com.

Environmental Distribution, Transformation, and Remediation Sciences of Sodium Diisononyl Phosphate

2 Anaerobic Biodegradation Processes

The anaerobic biodegradation of organophosphate esters (OPEs), such as Sodium diisononyl phosphate (B84403), is a critical process influencing their persistence in environments devoid of oxygen, such as saturated soils, coastal sediments, and wastewater sludge digesters. Microbial activity is the primary driver of this transformation, where OPEs can be broken down through enzymatic hydrolysis of the ester bonds. epa.gov This process is considered the most significant step in their detoxification. epa.gov

Research conducted on coastal sediments has demonstrated that microbial communities significantly enhance the degradation of OPEs compared to abiotic processes alone. In one study, the half-lives of various OPEs were found to be substantially shorter under biotic (naturally microbial) conditions than under abiotic (sterilized) conditions, highlighting the essential role of microorganisms. ifremer.fr

The chemical structure of the OPE molecule plays a significant role in its susceptibility to anaerobic degradation. Studies on activated sludge from wastewater treatment have shown that under anaerobic conditions, triphenyl ester OPEs are removed at a significantly higher rate than chlorinated or alkyl OPEs. researchgate.netnih.gov Alkyl OPEs, in particular, exhibit low degradability in anaerobic environments. researchgate.netnih.gov The degradation kinetics for several OPEs under anaerobic conditions have been determined, often following a first-order kinetic model. The time required for 50% of the compound to dissipate (DT50) varies widely depending on the specific OPE and the presence of other substances that can aid the process.

For instance, the addition of co-substrates and amendments can significantly accelerate anaerobic biodegradation. In studies involving sewage sludge, the addition of pig manure was found to enhance the removal rate of OPEs during anaerobic digestion. biotechrep.ir Similarly, the presence of electron donors (such as a mix of acetate, propionate, butyrate, and lactate) and certain surfactants (rhamnolipids) has been shown to decrease the half-lives of chlorinated OPEs. researchgate.netnih.gov The addition of iron, in forms like FeCl₃ and Fe powder, has also been observed to increase the degradation rate of triphenyl ester OPEs. researchgate.netnih.gov

The following table presents research findings on the anaerobic degradation half-lives (DT50) for different classes of OPEs in activated sludge under various treatment conditions.

| OPE Class | Compound | Treatment Condition | DT50 (days) |

|---|---|---|---|

| Triphenyl Esters | Triphenyl phosphate (TPhP) | Blank Control | 4.3 |

| Tricresyl phosphate (TCP) | Blank Control | 6.9 | |

| 2-ethylhexyl diphenyl phosphate (EHDPP) | Blank Control | 5.4 | |

| Chlorinated Esters | Tris(2-chloroethyl) phosphate (TCEP) | Blank Control | 38.2 |

| + Electron Donor | 18.4 | ||

| Tris(1,3-dichloroisopropyl) phosphate (TDCPP) | Blank Control | 12.3 | |

| + Rhamnolipid | 3.0 |

3 Environmental Factors Governing Biodegradation Efficiency

The efficiency of anaerobic biodegradation of organophosphate esters is governed by a range of environmental factors that influence microbial activity and enzyme function. These factors include the composition of the microbial community, temperature, pH, and the availability of nutrients and co-substrates.

Microbial Community: The presence of specific microorganisms capable of degrading OPEs is fundamental. Several bacterial genera, including Flavobacterium, Bacillus, Alcaligenes, and Pseudomonas, have been identified as being potentially responsible for the degradation of OPEs in sewage sludge. biotechrep.ir The introduction of a robust microbial community, such as through the addition of pig manure in anaerobic digesters, can significantly enhance the removal of these compounds. biotechrep.ir

Temperature: Temperature is a critical parameter affecting the metabolic rates of microbial consortia involved in anaerobic digestion. eeer.org Different thermal regimes (psychrophilic, mesophilic, and thermophilic) support distinct microbial communities. nih.gov Research on OPE-degrading enzymes indicates that activity is highly temperature-dependent. For example, the organophosphorus acid anhydrolase (OPAA) enzyme exhibits optimal activity in a temperature range of 40-55°C. biotechrep.ir Similarly, studies on the degradation of the organophosphate chlorpyrifos (B1668852) by Arthrobacter sp. found that the optimal temperature for the degrading enzyme was 50°C. nih.gov General anaerobic digestion studies show that biogas production, an indicator of microbial activity, is often highest in the upper mesophilic range (around 34°C). nih.gov A sharp decrease in degradation efficiency can occur if the temperature deviates from the optimal range for the active microbial community. nih.gov

pH: The pH of the environment influences both the bioavailability of the compound and the catalytic activity of the enzymes responsible for degradation. imrpress.com Alkaline conditions, in particular, have been noted to favor the degradation of some OPEs. ijbi.org.in The optimal pH for OPE-degrading enzymes is typically neutral to slightly alkaline. The OPAA enzyme, for instance, functions best within a pH range of 7.5 to 8.5. biotechrep.ir Studies of specific bacteria have also found maximum degradation at a neutral pH of 7.0. nih.gov In broader anaerobic digestion systems, maintaining a stable pH between 7.6 and 8.0 has been correlated with the highest rates of microbial activity. nih.gov

Nutrients and Co-substrates: The availability of carbon and other nutrients can be a limiting factor for microbial growth and activity. The degradation of OPEs can be enhanced when microbes are provided with an additional carbon source, a process known as co-metabolism. ijbi.org.in For example, the presence of glucose has been shown to significantly enhance the degradation of OPEs in sludge cultures. This suggests that the primary substrates support robust microbial growth, which in turn leads to a more effective breakdown of the target organophosphate compounds.

The table below summarizes optimal conditions found for the degradation of organophosphates in various studies.

| Factor | System / Organism | Optimal Condition |

|---|---|---|

| Temperature | Organophosphorus Acid Anhydrolase (OPAA) Enzyme | 40 - 55 °C |

| Arthrobacter sp. HM01 (opdH Enzyme) | 50 °C | |

| Municipal Solid Waste Anaerobic Digester | 31 - 34 °C | |

| pH | Organophosphorus Acid Anhydrolase (OPAA) Enzyme | 7.5 - 8.5 |

| Arthrobacter sp. HM01 | 7.0 | |

| Municipal Solid Waste Anaerobic Digester | 7.6 - 8.0 |

Advanced Analytical Methodologies for Diisononyl Phthalate Quantification and Characterization

Sample Preparation and Matrix Effects in Trace Analysis

Effective sample preparation is a crucial step in the analytical workflow for trace analysis of organophosphorus compounds. The primary goals are to isolate the analytes of interest from the sample matrix, concentrate them to a level suitable for detection, and remove interfering substances that could compromise the accuracy and sensitivity of the analysis. tandfonline.com

The choice of extraction technique is highly dependent on the physicochemical properties of the target organophosphorus compound and the nature of the sample matrix.

Water: For aqueous samples, common techniques include separatory funnel extraction (SFE) or continuous liquid/liquid extraction (CLLE) with solvents like methylene (B1212753) chloride. epa.gov Solid-phase extraction (SPE) is also widely used, offering advantages such as high recovery rates, reduced solvent consumption, and the ability to handle large sample volumes. oup.com

Soil and Sediment: The extraction of organophosphorus compounds from solid matrices like soil and sediment is more complex due to strong interactions between the analytes and the matrix components. Soxhlet extraction is a classic and effective method, often using solvents like acetone (B3395972) or solvent mixtures such as acetone/hexane. epa.govresearchgate.neteaht.org Other techniques include microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE), which can reduce extraction time and solvent usage. ut.ac.ir Sonication, using a solvent like acetonitrile, is another method employed to extract these compounds from soil and sediment samples. eaht.org

Polymers and Other Solids: For materials like polymers or consumer products, extraction often involves dissolving the polymer in a suitable solvent followed by extraction of the analytes. ca.gov Cryomilling can be used to process foam and textile samples before solvent extraction. ca.gov

A comparison of common extraction methods for soil and sediment is presented below.

| Extraction Method | Typical Solvents | Key Advantages | Key Disadvantages |

| Soxhlet Extraction | Acetone, Methylene Chloride, Hexane | High extraction efficiency, well-established method. | Time-consuming, large solvent consumption. |

| Sonication | Acetonitrile, Acetone/Dichloromethane | Faster than Soxhlet, good for initial screening. | May have lower recovery for strongly bound residues. |

| Microwave-Assisted Extraction (MAE) | Water-Methanol mixtures | Rapid extraction, reduced solvent use. | Requires specialized equipment. |

| Pressurized Liquid Extraction (PLE) | Various organic solvents | Fast, automated, low solvent consumption. | High initial equipment cost. |

Following extraction, the resulting extract is often too dilute for direct analysis and may contain co-extracted interfering substances. Therefore, concentration and clean-up steps are essential.

Concentration: The extract volume is typically reduced to concentrate the analytes. This can be achieved using a gentle stream of nitrogen gas, a Kuderna-Danish evaporator, or rotary evaporation. epa.govnih.gov The final extract is then redissolved in a small, precise volume of a suitable solvent. nih.gov

Clean-up: This step aims to remove matrix components that can interfere with chromatographic analysis and detection. Common clean-up techniques include:

Adsorption Chromatography: Columns packed with adsorbents like Florisil or silica (B1680970) are used to separate the target compounds from interfering substances. epa.govresearchgate.net

Gel Permeation Chromatography (GPC): This technique is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological and tissue samples. epa.gov

Solid-Phase Extraction (SPE): SPE cartridges can be used not only for extraction but also for clean-up by selecting a sorbent that retains the interferences while allowing the analytes to pass through, or vice versa. epa.gov

Sulphur Removal: For soil and sediment samples, elemental sulfur can be a significant interference. It can be removed by passing the extract through a column containing activated copper or by using other chemical treatments. researchgate.net

In trace analysis, preventing laboratory contamination is paramount to obtaining accurate and reliable results. Contamination can arise from various sources, including the laboratory environment, equipment, reagents, and even the analyst.

Environmental Control: To minimize airborne contamination, sample preparation for trace analysis should ideally be performed in a clean room or a laminar flow hood. osti.gov

Equipment and Labware: All glassware and equipment must be scrupulously cleaned. This may involve washing with detergents designed for trace analysis, followed by rinsing with high-purity water and solvent. coleparmer.com For some analyses, acid washing of labware is necessary. coleparmer.com The use of plastic materials should be carefully evaluated, as they can be a source of organic contaminants. bohrium.com

Reagents and Solvents: High-purity reagents and solvents are essential. Method blanks, which are samples that go through the entire analytical process without the initial sample matrix, must be analyzed with each batch of samples to monitor for any background contamination. ca.gov

Analyst Practices: Good laboratory practices are crucial. This includes wearing appropriate personal protective equipment (PPE) like gloves and lab coats to prevent cross-contamination, and ensuring that benchtops and fume hoods are kept clean. ca.govcoleparmer.com

Chromatographic Separation Techniques

Chromatography is the core technique for separating complex mixtures of organophosphorus compounds prior to their detection and quantification.

Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds. oup.com

The coupling of a gas chromatograph with a mass spectrometer (GC-MS) provides a highly sensitive and selective analytical system for both identifying and quantifying organophosphorus compounds. oup.commdpi.com

Separation: The GC separates the components of the sample extract based on their boiling points and interactions with the stationary phase of the capillary column. A common column choice is a low-polarity phase, such as one similar to 5% diphenyl/95% dimethyl polysiloxane. cromlab-instruments.es The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds. oup.com

Detection and Quantification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a chemical fingerprint for identification. scirp.org For quantification, the instrument can be operated in two modes:

Full Scan Mode: The mass spectrometer scans a wide range of m/z ratios, which is useful for identifying unknown compounds. scirp.org

Selected Ion Monitoring (SIM) Mode: The MS monitors only a few specific ions characteristic of the target analyte. This mode significantly increases sensitivity and is preferred for trace quantification. oup.comscirp.org

GC-MS analysis of organophosphorus compounds has demonstrated excellent linearity over wide concentration ranges and can achieve low detection limits, often in the parts-per-billion (ppb) or µg/kg range. tandfonline.comoup.com

The table below summarizes typical GC-MS parameters for organophosphorus compound analysis.

| Parameter | Typical Setting | Purpose |

| Injection Mode | Splitless | To transfer the maximum amount of analyte onto the column for trace analysis. cromlab-instruments.es |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. scirp.org |

| Column Type | Fused-silica capillary column (e.g., HP-5-MS) | Provides high-resolution separation of analytes. oup.com |

| Oven Temperature Program | e.g., 120°C hold, then ramp to 290°C | To separate compounds based on their volatility. oup.com |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible mass spectra. scirp.org |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | For identification (Full Scan) or sensitive quantification (SIM). scirp.org |

Gas Chromatography (GC) Platforms

GC with Electron Capture Detection (GC-ECD) for Enhanced Sensitivity

Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive analytical technique used for detecting compounds with electronegative functional groups. Organophosphorus compounds, including dialkyl phosphates, are suitable candidates for GC-ECD analysis. The detector operates by emitting beta particles from a radioactive source (typically Nickel-63), which ionize a carrier gas and create a steady electrical current. When an electronegative analyte passes through the detector, it captures some of the electrons, causing a measurable drop in the current that is proportional to the analyte's concentration.

For compounds like sodium diisononyl phosphate (B84403), which contains electronegative oxygen and phosphorus atoms, GC-ECD offers significant sensitivity. Although the sodium salt form is non-volatile, analysis by GC would necessitate a derivatization step to convert the polar phosphate salt into a more volatile, thermally stable ester, for example, by creating a pentafluorobenzyl ester nih.govnih.gov. This derivatization not only improves chromatographic performance but also enhances the ECD response due to the introduction of highly electronegative fluorine atoms.

Studies on other organophosphorus pesticides have demonstrated the effectiveness of GC-ECD, achieving low detection limits. For a range of organophosphorus pesticides in food matrices, method detection limits were found to be in the nanogram-per-gram range, with recoveries often between 80% and 120% oup.comnih.gov.

Table 1: Performance Characteristics of GC-ECD for Representative Organophosphorus Compounds

| Compound Type | Matrix | Typical Detection Limit Range | Average Recovery (%) | Reference |

|---|---|---|---|---|

| Organophosphorus Pesticides | Food Samples | 50 - 200 ng/g | 80 - 120% | oup.comnih.gov |

| Dialkyl Phosphate Metabolites (after derivatization) | Urine | 0.04 - 0.13 ppm | > 90% | nih.gov |

Isomeric Resolution and Quantification Challenges

A primary analytical challenge for any "diisononyl" compound, including sodium diisononyl phosphate, stems from the structure of the isononyl group. The term "isononyl" does not refer to a single structure but rather a complex mixture of branched-chain nine-carbon (C9) isomers. This isomeric complexity has significant chromatographic implications.

During GC or LC analysis, the various isomers often co-elute or are only partially separated, resulting in a broad, unresolved "hump" or a series of overlapping peaks rather than a single sharp peak researchgate.net. This phenomenon complicates several aspects of the analysis:

Peak Integration: Accurately integrating a broad, unresolved peak is difficult and can lead to significant errors in quantification.

Baseline Definition: Establishing a consistent baseline for integration is challenging, affecting reproducibility.

Lack of Standards: Pure analytical standards for each individual isomer are typically not commercially available, making precise calibration impossible. Quantification is usually performed against a technical mixture standard, which assumes the isomeric profile of the standard matches that of the sample.

High-resolution chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), can improve the separation of complex isomer mixtures, providing more detailed profiles nih.gov. For LC-MS/MS, while chromatographic co-elution remains an issue, the mass spectrometer can still provide a summed signal for the isomers, though it cannot distinguish between them without prior separation lcms.cznih.gov.

Spectroscopic and Spectrometric Characterization of Diisononyl Compounds

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for the structural characterization of organophosphorus compounds by identifying their key functional groups. The analysis of this compound would reveal characteristic absorption bands corresponding to the phosphate group and the alkyl chains.

P=O Stretch: The phosphoryl group typically exhibits a very strong and characteristic absorption. In ionic dialkyl phosphate salts, this band is found in the region of 1050-1300 cm⁻¹.

P-O-C Stretch: The stretching vibrations of the P-O-C (ester) linkages usually appear as strong bands in the 950-1100 cm⁻¹ region.

C-H Stretch: The aliphatic isononyl chains would produce strong absorption bands in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H stretching.

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups in the alkyl chains would be visible in the 1350-1470 cm⁻¹ range.

These characteristic absorption bands allow for the confirmation of the primary structural features of the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 | Strong |

| Alkyl C-H | Bending (CH₂/CH₃) | 1350 - 1470 | Medium |

| P=O (Ionic Phosphate) | Stretching | 1050 - 1300 | Very Strong |

| P-O-C (Alkyl) | Stretching | 950 - 1100 | Strong |

Data based on general correlations for organophosphate salts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of phthalate (B1215562) esters, including Diisononyl Phthalate. The principle of this technique relies on the absorption of ultraviolet or visible light by the molecule, which causes electronic transitions from a ground state to an excited state. The absorption of energy is specific to the molecular structure and can be used for both identification and quantification.

For phthalate esters, the presence of a benzene (B151609) ring in their structure is key to their UV activity. The π-electrons within the aromatic ring are excited by UV radiation, leading to characteristic absorption bands. Generally, phthalate esters exhibit two main absorption maxima. nih.gov One strong absorption band is typically observed in the region of 225-230 nm, and a second, less intense band appears around 270-280 nm. nih.gov These absorptions correspond to π → π* electronic transitions within the benzene ring.

In practical applications, UV-Vis spectroscopy is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). For the quantification of DINP and other phthalates in consumer products like PVC toys, a method utilizing HPLC with a Photodiode Array (PDA) detector set at a wavelength of 226 nm has been successfully validated. nih.gov This approach allows for the separation of DINP from other compounds in a complex matrix before its concentration is measured based on its UV absorbance. The choice of this specific wavelength aligns with one of the characteristic high-intensity absorption bands for phthalates, ensuring good sensitivity for the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the unambiguous structural elucidation of organic molecules like Diisononyl Phthalate. nih.govslideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy is particularly useful for identifying and quantifying plasticizers in materials such as PVC medical devices. nih.gov A ¹H NMR spectrum of DINP would show characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene ring would appear in the downfield region (typically δ 7.5-7.8 ppm). The protons of the methylene groups (-CH₂-) adjacent to the ester oxygen atoms would resonate at around δ 4.1-4.3 ppm. The complex array of signals in the upfield region (δ 0.8-1.8 ppm) would correspond to the overlapping signals of the numerous methylene (-CH₂-) and methyl (-CH₃) groups in the branched isononyl chains. The integration of these signal areas allows for the precise quantification of the plasticizer. nih.gov

¹³C NMR spectroscopy provides complementary information by detecting the carbon nuclei. The spectrum of DINP would show signals for the carbonyl carbons of the ester groups at approximately δ 167 ppm and the aromatic carbons between δ 128-133 ppm. The carbon of the methylene group attached to the ester oxygen would appear around δ 68 ppm, while the various carbons of the isononyl chains would produce a cluster of signals in the upfield region (δ 10-40 ppm). nih.gov

To perform NMR analysis of DINP in a polymer matrix, the sample can be dissolved in a deuterated solvent, such as deuterated tetrahydrofuran (B95107) or chloroform. nih.gov This method is highly effective, requiring only small amounts of sample and solvent, and is sensitive enough to detect and quantify not only the major plasticizer but also minor plasticizer components or contaminants. nih.gov

Analytical Method Validation and Performance Metrics

The validation of analytical methods is crucial to ensure that they are reliable, reproducible, and suitable for their intended purpose. For the quantification of Diisononyl Phthalate, method validation involves assessing several key performance metrics, including detection limits, linearity, and robustness.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are fundamental in determining the sensitivity of an analytical method, particularly for trace-level analysis in environmental or biological samples. Various analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) and HPLC-PDA, have been validated for DINP quantification, each with its characteristic LOD and LOQ values. nih.govnih.gov

| Analytical Technique | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| HPLC-PDA | PVC Toys | 0.08 mg L⁻¹ | - | nih.gov |

| GC-MS/MS | Medical Infusion Sets | - | 54.1 - 76.3 ng g⁻¹ | nih.gov |

| GC-MS | Food Samples | 0.005 - 0.05 mg kg⁻¹ | - | nih.gov |

Calibration Curve Linearity and Working Range Assessment

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by constructing a calibration curve from a series of standards of known concentrations. The working range is the interval over which the method is both linear, accurate, and precise. A high correlation coefficient (r or r²) for the calibration curve is indicative of good linearity.

| Analytical Technique | Linear Range | Correlation Coefficient (r/r²) | Source |

|---|---|---|---|

| HPLC-PDA | 1 - 100 mg L⁻¹ | - | nih.gov |

| ESI-MS | Not specified | r > 0.999 | ceon.rs |

| GC-MS | 0.5 - 5 mg L⁻¹ | r = 0.9848 - 0.9996 | nih.gov |

Recovery and Repeatability Studies for Method Robustness

Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of a known amount of analyte (a spike) that is detected in a sample matrix. High and consistent recovery values indicate that the method is not significantly affected by matrix interferences. Repeatability, a measure of precision, evaluates the consistency of results for replicate analyses of the same sample under the same conditions. It is often expressed as the relative standard deviation (RSD). These studies are essential for establishing the robustness and reliability of a method.

| Analytical Technique | Matrix | Average Recovery (%) | Repeatability (RSD %) | Source |

|---|---|---|---|---|

| GC-MS/MS | Medical Infusion Sets | 91.8 - 122% | 1.8 - 17.8% | nih.gov |

| HPLC-PDA | PVC Toys | 82.85 - 107.40% | 0.8 - 4.2% | nih.gov |

Industrial Applications and Engineering Contexts of Diisononyl Phthalate Non Human Contact Focus

Role as a Chemical Additive in Polymer Science

In polymer science, DINP functions as a plasticizer, a substance incorporated into a material to enhance its flexibility, workability, and distensibility. chemceed.comdiva-portal.org Plasticizers work by breaking the intermolecular forces between polymer chains, thereby softening the material and reducing its brittleness. diva-portal.org DINP's high molecular weight and branched chemical structure contribute to its low migration rate and high permanence, which helps maintain the material's properties over a longer period. greenchemindustries.comexxonmobilchemical.com Its low volatility is also advantageous in processing, as it minimizes emissions and improves working conditions. exxonmobilchemical.com

Table 1: General Properties of Diisononyl Phthalate (B1215562) (DINP)

| Property | Value |

|---|---|

| Chemical Formula | C26H42O4 greenchemindustries.comwikipedia.org |

| Appearance | Colorless to slightly yellow, oily liquid greenchemindustries.compenpet.com |

| Molecular Weight | 418.618 g·mol−1 wikipedia.org |

| Density | ~0.98 g/cm³ wikipedia.org |

| Boiling Point | 244 to 252 °C @ 0.7 kPa wikipedia.org |

| Flash Point | ~221 °C specialchem.comwikipedia.org |

| Volatility | Low cortexch.comgreenchemindustries.com |

While the vast majority of DINP is used in PVC, about 5% is utilized in non-PVC applications. greenfacts.org A significant portion of this is in other polymer-related uses, such as rubbers. greenfacts.orgeuropa.eu In these systems, DINP serves a similar function, improving flexibility and processing characteristics. It can be used as a softening agent in materials like neoprene and EPDM rubber. kanademy.com Its compatibility allows it to be integrated into various formulations to enhance mechanical properties and durability. greenchemindustries.com

Sector-Specific Applications (Excluding Direct Human Contact Articles)

The properties of DINP make it suitable for numerous industrial sectors where direct, prolonged human contact with the final article is not the primary purpose. Its durability, resistance to environmental conditions, and cost-effectiveness are key factors in its selection. chemceed.comgst-chem.com

In the construction industry, DINP is integral to a variety of materials that require flexibility, weather resistance, and longevity. chemceed.com Key applications include:

Wire and Cable Insulation: DINP's flexibility, thermal resistance, and electrical insulating properties make it an excellent choice for insulating coatings on wires and cables. cortexch.comchemceed.comtaylorandfrancis.com

Roofing Membranes and Flooring: It is used in flexible PVC sheets for roofing and as a component in vinyl flooring, where its durability and slow evaporation rate are advantageous. cortexch.comchemceed.comgst-chem.com

Sealants: DINP is found in construction sealants, contributing to their flexibility and permanence. penpet.comepa.gov

Protective Coverings: Water-resistant protective coverings, such as tarps and those used in arenas, utilize DINP to ensure flexibility and durability against the elements. chemceed.comgreenchemindustries.com

The automotive industry employs DINP in various components where resistance to wear, temperature fluctuations, and corrosion is critical. chemceed.comexxonmobilchemical.com

Underbody Coatings and Sealants: PVC and acrylic plastisol sealants containing DINP are applied to wheel wells and underbodies to protect against corrosion, rust, and damage. chemceed.comamericanchemistry.com

Interior Components: DINP is used in vinyl for dashboards and other interior elements, providing durability and the ability to withstand high temperatures inside a vehicle. cortexch.comamericanchemistry.com

Wire Harnesses: Similar to construction, it is used for coating and insulating wires and cables within the vehicle. greenchemindustries.com

Structural Foams: Urethane expandable foams, which may contain phthalates like DINP, are used in car doors for structural support and noise reduction. americanchemistry.com

DINP is a common additive in the formulation of adhesives, sealants, and paints, where it enhances flexibility and performance. chemceed.compenpet.comulprospector.com It is used in anti-corrosion and anti-fouling paints, lacquers, and various industrial inks. greenfacts.orgeuropa.euulprospector.com The U.S. Environmental Protection Agency (EPA) has noted its use in spray-applied adhesives, sealants, paints, and coatings for industrial and commercial applications. epa.govjdsupra.com Its function in these products is to ensure the final coating or seal remains flexible and does not become brittle over time, thereby maintaining its integrity and protective qualities. chemceed.com

Table 2: Summary of Industrial DINP Applications (Non-Human Contact Focus)

| Sector | Application | Function of DINP |

|---|---|---|

| Construction | Wire & Cable Insulation, Roofing Membranes, Flooring, Sealants, Tarps | Provides flexibility, thermal and weather resistance, durability, electrical insulation. cortexch.comchemceed.comtaylorandfrancis.com |

| Automotive | Underbody Coatings, Interior Vinyl, Wire Harnesses, Structural Foams | Enhances durability, corrosion resistance, and ability to withstand high temperatures. chemceed.comamericanchemistry.com |

| Adhesives, Sealants, Paints | Industrial Adhesives, Plastisol Sealants, Anti-Corrosion Paints, Lacquers | Imparts flexibility to prevent brittleness, improves durability of coatings and seals. penpet.comeuropa.euulprospector.com |

Electronic Article Fabrication

The application of Sodium Diisononyl Phosphate (B84403) in the fabrication of electronic articles is an area with limited publicly available, detailed research. However, based on its known properties as a surfactant and flame retardant, its potential roles can be extrapolated. Organophosphate compounds are utilized in the electronics industry for various purposes, and Sodium Diisononyl Phosphate, with its specific chemical structure, may offer advantageous properties in certain niche applications.

As a surfactant, it could potentially be used in the cleaning and surface preparation of electronic components, ensuring that surfaces are free from contaminants before further processing. Its ability to reduce surface tension could also be beneficial in the uniform application of coatings or other materials onto substrates.

In its capacity as a flame retardant, this compound could be incorporated into the plastic housings or circuit board substrates of electronic devices. The phosphorus component of the molecule can interrupt the combustion cycle, reducing the flammability of the material and enhancing the safety of the electronic article. The non-halogenated nature of this organophosphate is also an advantage, as it avoids the environmental and health concerns associated with halogenated flame retardants.

Further research and specific industry data are required to fully delineate the performance and integration of this compound in electronic article fabrication.

Interactive Data Table: Potential Properties of this compound in Electronic Fabrication

| Property | Potential Application Benefit |

| Surfactant | Improved cleaning and surface wetting |

| Flame Retardant | Enhanced fire safety of components |

| Emulsifier | Stability in formulation mixtures |

Detailed Research Findings

Detailed research specifically focused on this compound is not extensively available in public literature. Most of the available data pertains to the broader category of organophosphates or the more common plasticizer, Diisononyl Phthalate (DINP), which is a different chemical compound.

The primary accessible information for this compound identifies it as a chemical compound with the molecular formula C18H37NaO4P. ontosight.ai It is recognized for its properties as a surfactant, making it useful as a wetting, emulsifying, or dispersing agent. ontosight.ai Its applications are noted in the manufacturing of certain plastics and resins, where it can also function as a flame retardant. ontosight.ai Additionally, it has applications in textile and leather treatment to improve water resistance and durability. ontosight.ai

Due to the scarcity of dedicated research studies on this compound, comprehensive data on its specific performance characteristics in various industrial applications, including electronic article fabrication, is not available. The following table provides a summary of the known general properties and applications.

Interactive Data Table: General Properties and Applications of this compound

| Property/Application | Description |

| Chemical Formula | C18H37NaO4P ontosight.ai |

| Compound Type | Organophosphate ontosight.ai |

| Primary Function | Surfactant (wetting, emulsifying, dispersing agent) ontosight.ai |

| Secondary Function | Flame Retardant ontosight.ai |

| Industrial Use | Manufacturing of plastics and resins ontosight.ai |

| Other Applications | Textile and leather treatment ontosight.ai |

Q & A

Q. What synthesis methods are recommended for preparing high-purity sodium diisononyl phosphate, and how can stoichiometric control be optimized?

this compound can be synthesized via neutralization of phosphoric acid with sodium hydroxide, adjusted to achieve the desired diisononyl substitution. Critical steps include:

- Stoichiometric precision : Maintain a 1:2 molar ratio of phosphoric acid to sodium hydroxide to favor disodium salt formation. Excess sodium hydroxide may lead to trisodium phosphate impurities.

- Purification : Crystallization under controlled pH (7.0–7.4) and temperature (25–30°C) minimizes byproducts. Post-synthesis, anhydrous drying at 130°C ensures stability .

- Quality validation : Use titration (e.g., sulfosalicylic acid for residual sodium dihydrogen phosphate detection) and loss-on-drying tests (<1.0% weight loss) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Chromatography : Reverse-phase HPLC with a sodium dodecyl sulfate (SDS)-phosphate buffer mobile phase (pH 7.0) resolves impurities. Detect phosphate groups via UV at 210 nm .

- Spectroscopy : Infrared (IR) spectroscopy identifies characteristic P=O (1250 cm⁻¹) and P-O-C (1050 cm⁻¹) bonds. Compare against NIST reference spectra for validation .

- Phosphate quantification : Enzymatic assays (e.g., phosphatidylcholine assay kits) measure phosphate release after acid hydrolysis, ensuring >99.5% purity .

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) up to 200°C to assess decomposition thresholds. Anhydrous forms are stable ≤130°C .

- pH sensitivity : Test solubility and ion dissociation in buffered systems (e.g., 0.01 M phosphate buffer, pH 7.4 ± 0.2). Avoid prolonged exposure to pH <5.0 to prevent hydrolysis .

- Storage protocols : Store in airtight containers at 4–8°C with desiccants. Monitor moisture content (<0.1% via Karl Fischer titration) .

Advanced Research Questions

Q. How can researchers design robust toxicological studies to assess this compound’s hazard potential?

- Dose-response modeling : Use a No-Observed-Adverse-Effect Level (NOAEL) derived from acute toxicity assays (e.g., fathead minnow LC50 tests) as a point of departure (POD). Apply uncertainty factors (10x for interspecies variability) .

- Systematic review protocols : Follow EPA guidelines for data extraction, prioritizing studies with OECD-compliant designs (e.g., OECD TG 211 for aquatic toxicity) .

- Dermal absorption studies : Use Franz diffusion cells with human skin models to quantify permeability coefficients (Kp), validated against DINP data .

Q. How should contradictions in toxicity data (e.g., conflicting NOAELs) be resolved?

- Data quality weighting : Rank studies by adherence to Good Laboratory Practices (GLP) and sample size. Discard non-GLP studies with <3 replicates .

- Mechanistic reconciliation : Compare molecular pathways (e.g., organophosphate-induced oxidative stress) across in vitro (hepatocyte assays) and in vivo models. Use ATSDR’s toxicological profiling framework to harmonize endpoints .

Q. What methodologies are recommended for studying this compound’s interactions in complex biological systems?

- Cell-based assays : Incubate with primary hepatocytes or renal proximal tubule cells. Measure mitochondrial membrane potential (JC-1 dye) and ATP levels to assess cytotoxicity .

- Protein binding studies : Use surface plasmon resonance (SPR) to quantify binding affinity to serum albumin or cytochrome P450 isoforms (e.g., CYP3A4) .

- Environmental fate modeling : Apply EPI Suite™ to predict biodegradation half-lives (t½) and bioaccumulation factors (BCF) in aquatic ecosystems .

Q. How can researchers evaluate this compound’s role in polymer science, such as PVC plasticization?

- Compatibilization testing : Blend with PVC at 10–30 wt% and measure glass transition temperature (Tg) via differential scanning calorimetry (DSC). Compare with DINP/TCP benchmarks .

- Migration studies : Use gas chromatography (GC-MS) to quantify leachate levels in simulated physiological fluids (e.g., 10% ethanol at 40°C for 24h) .

- Mechanical properties : Assess tensile strength (ASTM D638) and elongation-at-break to optimize plasticizer ratios .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.